molecular formula C21H22N4O3S B11234412 9-methyl-8-({[2-methyl-5-(4-propoxyphenyl)furan-3-yl]methyl}sulfanyl)-1,9-dihydro-6H-purin-6-one

9-methyl-8-({[2-methyl-5-(4-propoxyphenyl)furan-3-yl]methyl}sulfanyl)-1,9-dihydro-6H-purin-6-one

Cat. No.: B11234412
M. Wt: 410.5 g/mol
InChI Key: XGEICNUIZGEUAN-UHFFFAOYSA-N
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Description

9-METHYL-8-({[2-METHYL-5-(4-PROPOXYPHENYL)FURAN-3-YL]METHYL}SULFANYL)-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound with a unique structure that combines a purine base with a furan ring and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-METHYL-8-({[2-METHYL-5-(4-PROPOXYPHENYL)FURAN-3-YL]METHYL}SULFANYL)-6,9-DIHYDRO-1H-PURIN-6-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the propoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Attachment of the purine base: This is typically done through a nucleophilic substitution reaction, where the purine base is introduced to the furan ring system.

    Methylation and sulfanylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

9-METHYL-8-({[2-METHYL-5-(4-PROPOXYPHENYL)FURAN-3-YL]METHYL}SULFANYL)-6,9-DIHYDRO-1H-PURIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for the development of new drugs.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 9-METHYL-8-({[2-METHYL-5-(4-PROPOXYPHENYL)FURAN-3-YL]METHYL}SULFANYL)-6,9-DIHYDRO-1H-PURIN-6-ONE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    8-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE: A simpler purine derivative with potential biological activity.

    2-METHYL-5-(4-PROPOXYPHENYL)FURAN:

    9-METHYL-8-({[2-METHYL-5-(4-PROPOXYPHENYL)FURAN-3-YL]METHYL}SULFANYL)-1H-PURIN-6-ONE: A closely related compound with a similar structure but different substitution pattern.

Uniqueness

The uniqueness of 9-METHYL-8-({[2-METHYL-5-(4-PROPOXYPHENYL)FURAN-3-YL]METHYL}SULFANYL)-6,9-DIHYDRO-1H-PURIN-6-ONE lies in its combination of a purine base with a furan ring and a propoxyphenyl group, which imparts unique chemical and biological properties

Properties

Molecular Formula

C21H22N4O3S

Molecular Weight

410.5 g/mol

IUPAC Name

9-methyl-8-[[2-methyl-5-(4-propoxyphenyl)furan-3-yl]methylsulfanyl]-1H-purin-6-one

InChI

InChI=1S/C21H22N4O3S/c1-4-9-27-16-7-5-14(6-8-16)17-10-15(13(2)28-17)11-29-21-24-18-19(25(21)3)22-12-23-20(18)26/h5-8,10,12H,4,9,11H2,1-3H3,(H,22,23,26)

InChI Key

XGEICNUIZGEUAN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CC(=C(O2)C)CSC3=NC4=C(N3C)N=CNC4=O

Origin of Product

United States

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